Propyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate
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Overview
Description
PROPYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a methylphenyl group, and a sulfanyl acetate moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials such as aldehydes and amines.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.
Attachment of the Methylphenyl Group: This step often involves Friedel-Crafts alkylation reactions using methylphenyl halides and a Lewis acid catalyst.
Formation of the Sulfanyl Acetate Moiety: The sulfanyl acetate group can be introduced through thiol-ene reactions or other sulfur-based coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
PROPYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROPYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The cyano group and sulfanyl acetate moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
PROPYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE: shares similarities with other pyridine derivatives such as:
Uniqueness
The uniqueness of PROPYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18N2O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
propyl 2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C18H18N2O2S/c1-3-10-22-17(21)12-23-18-15(11-19)8-9-16(20-18)14-6-4-13(2)5-7-14/h4-9H,3,10,12H2,1-2H3 |
InChI Key |
UNXYHCKOVOLOKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C#N |
Origin of Product |
United States |
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